molecular formula C11H13NO B588577 5-Isopropylindolin-2-one CAS No. 156232-25-6

5-Isopropylindolin-2-one

Cat. No. B588577
CAS RN: 156232-25-6
M. Wt: 175.231
InChI Key: RVQDZCMDQOGRCG-UHFFFAOYSA-N
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Description

5-Isopropylindolin-2-one is a chemical compound with the CAS Number: 156232-25-6 and a molecular weight of 175.23 . Its IUPAC name is 5-isopropyl-1,3-dihydro-2H-indol-2-one .


Molecular Structure Analysis

The molecular structure of a compound like 5-Isopropylindolin-2-one can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms within the molecule .

Scientific Research Applications

Antimicrobial Activity

A study by Shankaraiah et al. (2019) explored the synthesis of N-(1-isopropyl-2-oxoindolin-5-yl) substituted amide derivatives using 5-amino-1-isopropylindolin-2-one. These compounds displayed significant antimicrobial activities, with certain derivatives showing potent activity at concentrations of 75 and 100 μg/mL (Shankaraiah, Sunitha, Angajala, & Madhu, 2019).

Vasomotor Effects in Vascular Diseases

Marlière et al. (2002) investigated the vasomotor effects of 5-series F(2)-isoprostanes, which are markers of lipid peroxidation in vascular diseases. The study concluded that 5-F(2t)-IsoP and its 5-epimer have no vasomotor effects on various vessels, indicating they are unlikely to be involved in the pathogenesis of vascular diseases (Marlière et al., 2002).

Synthesis of Novel Compounds

Kim et al. (2001) developed a new one-pot procedure for the synthesis of novel 3-substituted morpholin-2-one-5-carboxamide derivatives. This process utilized glycolaldehyde dimer as a bifunctional component, showcasing an efficient synthesis method for these compounds (Kim, Choi, Keum, Kang, Lee, Koh, & Kim, 2001).

Inhibition of Monoamine Oxidase

Herraiz and Brandt (2014) studied 5-(2-Aminopropyl)indole (5-IT), finding it to be a selective, competitive, and reversible inhibitor of monoamine oxidase-A (MAO-A). This suggests potential applications in modifying serotonergic/monoaminergic effects (Herraiz & Brandt, 2014).

Antioxidant Activity and DNA Binding

A study by Yılmaz et al. (2020) on a novel phthalide derivative showed notable antioxidant activities and DNA binding affinity. This research highlights the potential of 5-Isopropylindolin-2-one derivatives in biochemical applications (Yılmaz, Odabaşoğlu, Şenel, Adımcılar, Erdogan, Özdemir, Gölcü, & Odabaşoǧlu, 2020).

Development of Anticancer Agents

Research into the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles by Yan et al. (2013) aimed at creating anti-cancer agents. Certain compounds showed impressive growth inhibitory activities against various tumor cell lines (Yan, Dong, Peng, Fan, Zhang, & Lin, 2013).

properties

IUPAC Name

5-propan-2-yl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7(2)8-3-4-10-9(5-8)6-11(13)12-10/h3-5,7H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQDZCMDQOGRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259589
Record name 1,3-Dihydro-5-(1-methylethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylindolin-2-one

CAS RN

156232-25-6
Record name 1,3-Dihydro-5-(1-methylethyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156232-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-(1-methylethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromoindolin-2-one (106 mg, 0.500 mmol), isopropenylboronic acid pinacol ester (0.14 mL, 0.750 mmol), K3PO4 (212 mg, 1.00 mmol), water (1 mL) and n-BuOH (4 mL) was briefly sonicated in a microwave vial and then purged with argon for 15 min. Tris(dibenzyldeneacetone)dipalladium (9.2 mg, 0.010 mmol) and dicyclohexyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (19 mg, 0.040 mmol) were added, the vial sealed and heated in microwave reactor at 110° C. for 1 hour. The solvent was removed and the residue purified by column chromatography (silica gel, 2:1, hexanes/EtOAc) to give 40 mg, 46% of 5-isopropenylindolin-2-one as a beige solid; 5-isopropenylindolin-2-one (15 mg, 0.0866 mmol) was then dissolved into MeOH and the solution purged with N2 (g). 2 mg of 10% Pd/C (Degussa type) was then added and the mixture purged briefly with H2 (g). The mixture was stirred under 1 atm of H2 (g) for 3 hours and then filtered through a pad of celite. The solvent was removed to give 15 mg, 99% of the product as an off-white solid. MS ESI 176.0 [M+H]+, calcd for [C11H13NO+H]+ 176.11.
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

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